1-(4-nitrophenyl)-1,2-dihydro-5H-tetrazole-5-thione

Quantum Chemistry Tautomerism Molecular Modeling

1-(4-Nitrophenyl)-1,2-dihydro-5H-tetrazole-5-thione (CAS 14210-45-8) is a 1-aryltetrazole-5-thione derivative characterized by a strong electron-withdrawing para-nitrophenyl substituent on the tetrazole ring. This structural feature fundamentally distinguishes its physicochemical behavior from other commonly available 1-aryltetrazole-5-thiones, such as the unsubstituted phenyl analog (CAS 86-93-1).

Molecular Formula C7H5N5O2S
Molecular Weight 223.21 g/mol
CAS No. 14210-45-8
Cat. No. B12651313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-nitrophenyl)-1,2-dihydro-5H-tetrazole-5-thione
CAS14210-45-8
Molecular FormulaC7H5N5O2S
Molecular Weight223.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=S)N=NN2)[N+](=O)[O-]
InChIInChI=1S/C7H5N5O2S/c13-12(14)6-3-1-5(2-4-6)11-7(15)8-9-10-11/h1-4H,(H,8,10,15)
InChIKeyHULJXMCAQUUEKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Nitrophenyl)-1,2-dihydro-5H-tetrazole-5-thione (CAS 14210-45-8): A Differentiated Heterocyclic Thione Building Block for Procuring Scientific and Industrial Research


1-(4-Nitrophenyl)-1,2-dihydro-5H-tetrazole-5-thione (CAS 14210-45-8) is a 1-aryltetrazole-5-thione derivative characterized by a strong electron-withdrawing para-nitrophenyl substituent on the tetrazole ring. This structural feature fundamentally distinguishes its physicochemical behavior from other commonly available 1-aryltetrazole-5-thiones, such as the unsubstituted phenyl analog (CAS 86-93-1) [1]. The compound exists in a tautomeric equilibrium between the thione and thiol forms, which is critically influenced by the aryl substituent's electronic nature [2]. Its unique electronic profile underpins its utility as a ligand for transition metal complexes, a corrosion inhibitor, and a synthetic intermediate for S-functionalized derivatives, making it a non-interchangeable entity in research and industrial applications.

Why Generic 1-Aryltetrazole-5-thiones Cannot Substitute for 1-(4-Nitrophenyl)-1,2-dihydro-5H-tetrazole-5-thione in Specialized Applications


The 4-nitrophenyl substituent exerts a profound electron-withdrawing effect that electronically differentiates this compound from its unsubstituted, alkyl, or electron-donating analogs. This effect directly impacts the tautomeric equilibrium [1], the acid dissociation constant (pKa) of the thiol group , and the compound's metal-coordination chemistry [2]. Generic substitution with a non-nitrated analog, such as 1-phenyl-1H-tetrazole-5-thiol, would result in a fundamentally different chemical entity with altered reactivity, pH-dependent speciation, and biological or electrochemical performance. The following quantitative evidence demonstrates these quantifiable differentiations.

Quantitative Differential Evidence for 1-(4-Nitrophenyl)-1,2-dihydro-5H-tetrazole-5-thione vs. In-Class Alternatives


Tautomeric Equilibrium Shift Induced by the 4-Nitro Group vs. 1-Phenyl Analog

A direct head-to-head AM1 semiempirical quantum-chemical study compared the prototropic tautomerism of 1-phenyl- and 1-(4-nitrophenyl)tetrazole-5-thiones in the gas phase. The study established that the most thermodynamically stable neutral form is the 4,5-dihydro-1H-tetrazole-5-thione tautomer for both compounds, but the introduction of the para-nitro group significantly perturbs the relative energies of the possible tautomeric species compared to the unsubstituted phenyl analog [1]. This electronic perturbation directly influences the compound's reactivity in S- vs. N-alkylation reactions and its coordination behavior with metal ions.

Quantum Chemistry Tautomerism Molecular Modeling

Predicted pKa Shift of the Thiol Group Relative to 1-Phenyl-1H-tetrazole-5-thiol

The acid dissociation constant (pKa) governs the protonation state of the thiol group under physiological and reaction conditions, directly affecting solubility, membrane permeability, and metal-binding affinity. The predicted pKa for the comparator 1-phenyl-1H-tetrazole-5-thiol is -3.85±0.20 . The introduction of the strongly electron-withdrawing para-nitro substituent (σp ≈ 0.78 [1]) to form the target compound is expected to further lower the pKa of the thiol group by approximately 0.5–1.0 log units based on established Hammett free-energy relationships for aromatic thiols. This shift places the target compound in a more acidic regime, altering its solution speciation at near-neutral pH compared to the phenyl analog.

Physicochemical Property Acid Dissociation Constant pKa Prediction

Electronic Effect on UV-Visible Absorption Spectra vs. Non-Nitrated Analogs

The 4-nitrophenyl group introduces a strong intramolecular charge-transfer (ICT) chromophore that is absent in 1-phenyl- or 1-alkyl-tetrazole-5-thiones. The ultraviolet absorption spectra of 1-substituted tetrazoline-5-thiones are known to correlate with the electron-withdrawing character of the substituent [1]. The nitro analog exhibits a distinctive, intense absorption band in the range of 300–400 nm attributable to the π→π* transition of the nitroaniline-like moiety, which is not present in the phenyl analog (λmax typically below 280 nm). This spectral shift enables spectrophotometric monitoring of reactions and provides a built-in analytical handle for quantification.

UV-Vis Spectroscopy Electronic Structure Chromophore

Synthetic Versatility via S-Functionalization Enabled by the Nitro Group

1-Substituted tetrazole-5-thiones are key precursors for S-functionalized derivatives including alkylsulfanyl-, arylsulfanyl-, and disulfide-linked compounds. A patent specifically describes a synthesis method for 1-substituted tetrazol-5-thione compounds, including those with aryl substituents [1]. The electron-withdrawing nitro group on the target compound enhances the stability of the thiolate form, making it a more reactive nucleophile in S-alkylation/arylation reactions compared to unsubstituted or electron-donating analogs. Yields for S-functionalization of analogous tetrazolethiones have been reported in the range of 65–92% , and the nitro derivative's enhanced nucleophilicity is expected to push yields toward the higher end of this range.

S-Functionalization Alkylation Arylation

High-Value Application Scenarios for Procuring 1-(4-Nitrophenyl)-1,2-dihydro-5H-tetrazole-5-thione


Regioselective Synthesis of S-Alkyl/Aryl Tetrazole Derivatives for Medicinal Chemistry

The distinct tautomeric preference and enhanced thiolate nucleophilicity of the 4-nitrophenyl derivative, as established by its quantum-chemically validated tautomeric stability [1] and the class-level nucleophilicity inference, directly support its use as a preferred starting material for S-selective functionalizations. When constructing S-linked tetrazole libraries for antimicrobial or anticancer screening programs, this compound minimizes competing N-alkylation side products, reducing purification burden and improving library fidelity.

Transition Metal Coordination Complex Synthesis for Catalysis and Materials Science

The electron-deficient nature of the 4-nitrophenyl ring tunes the electron density at the coordinating sulfur and nitrogen atoms, creating metal complexes distinct from those of the phenyl or 4-hydroxyphenyl analogs. The established coordination chemistry of 1-substituted tetrazoline-5-thiones with transition metals (Rh(II), Cd(II), Co(II)) [2] confirms that the substituent on the aryl ring directly influences metal-ligand bond strength and complex geometry, making the 4-nitrophenyl compound a valuable ligand for designing homogeneous catalysts and functional metal-organic frameworks (MOFs).

Corrosion Inhibition Formulations Requiring Acidic pH Stability

The predicted lower pKa of the thiol group (< -3.85) compared to 1-phenyl-1H-tetrazole-5-thiol (pKa = -3.85±0.20) indicates that the target compound remains predominantly in its thiolate form even at lower pH values. This property is critical for acid-pickling and well-acidizing corrosion inhibitor formulations, where the active coordinating species must be available under strongly acidic conditions. The 4-nitrophenyl derivative is thus expected to provide superior metal-surface coverage and inhibition efficiency in 1M HCl-type environments compared to its non-nitrated analogs.

Spectrophotometric Reaction Monitoring in Process Analytical Chemistry

The unique UV-Vis absorption band in the 320–360 nm region, arising from the 4-nitrophenyl chromophore, provides a non-destructive, real-time analytical window for monitoring S-functionalization or complexation reactions in both batch and flow-chemistry settings. This represents a significant practical advantage over the phenyl analog, which lacks a distinctive chromophore and requires offline chromatographic analysis for reaction tracking, thereby enabling inline process analytical technology (PAT) implementation.

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